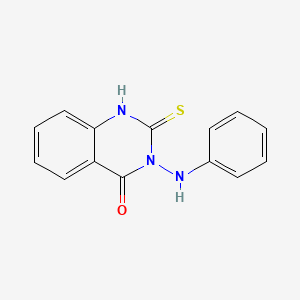

3-anilino-2-mercaptoquinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-anilino-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-13-11-8-4-5-9-12(11)15-14(19)17(13)16-10-6-2-1-3-7-10/h1-9,16H,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWKTRKFHNLVFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359621 |

Source

|

| Record name | 3-anilino-2-mercaptoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5958-14-5 |

Source

|

| Record name | 3-anilino-2-mercaptoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Anilino-2-mercaptoquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its myriad derivatives, 3-anilino-2-mercaptoquinazolin-4(3H)-one stands out as a molecule of significant interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights and robust protocols for researchers in drug discovery and development. Herein, we delve into the chemical logic underpinning its synthesis, provide a step-by-step experimental protocol, and detail the analytical techniques required for its unambiguous structural elucidation and purity assessment.

Introduction: The Significance of the Quinazolinone Core

The quinazolin-4(3H)-one ring system is a privileged scaffold in drug discovery, forming the core structure of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the quinazolinone nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of an anilino group at the 3-position and a mercapto group at the 2-position of the quinazolinone ring gives rise to this compound, a compound with a unique electronic and steric configuration that makes it a compelling candidate for further investigation and as a precursor for the synthesis of more complex molecules.

The rationale for focusing on this particular derivative lies in the established contribution of both the anilino and mercapto moieties to the biological activity of heterocyclic compounds. The anilino group can participate in crucial hydrogen bonding and π-π stacking interactions with biological targets, while the mercapto group provides a reactive handle for further chemical modifications and can also act as a key pharmacophoric element.

Synthetic Strategy: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a one-pot cyclocondensation reaction. This approach is favored for its efficiency, atom economy, and the avoidance of isolating potentially unstable intermediates. The primary starting materials for this synthesis are anthranilic acid and phenyl isothiocyanate, which undergo a base-catalyzed reaction to form the target quinazolinone ring system.

Causality Behind Experimental Choices

The choice of anthranilic acid as the starting material is logical as it provides the necessary benzene ring and the ortho-amino and carboxylic acid functionalities required for the formation of the pyrimidinone ring of the quinazolinone core. Phenyl isothiocyanate serves as the source for both the C2 carbon and the N3-phenylamino (anilino) substituent.

The reaction is typically carried out in a polar protic solvent, such as methanol or ethanol, which facilitates the dissolution of the reactants and the base. A base, commonly sodium or potassium carbonate, is essential to deprotonate the carboxylic acid of anthranilic acid, increasing its nucleophilicity and initiating the reaction cascade.

Reaction Mechanism

The reaction proceeds through a series of well-defined steps:

-

Nucleophilic Attack: The amino group of anthranilic acid performs a nucleophilic attack on the electrophilic carbon of the isothiocyanate group of phenyl isothiocyanate.

-

Intermediate Formation: This initial attack forms a thiourea intermediate.

-

Intramolecular Cyclization: Under basic conditions, the carboxylate group of the thiourea intermediate undergoes an intramolecular nucleophilic attack on the thiocarbonyl carbon.

-

Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the stable this compound.

Diagram of the Proposed Reaction Mechanism:

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the successful formation of the product can be monitored and confirmed at each critical step.

Materials and Reagents

-

Anthranilic acid

-

Phenyl isothiocyanate

-

Potassium carbonate (anhydrous)

-

Methanol (reagent grade)

-

Hydrochloric acid (1 M)

-

Distilled water

-

Ethanol (for recrystallization)

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (0.1 mol) and potassium carbonate (0.1 mol) in 100 mL of methanol.

-

Addition of Phenyl Isothiocyanate: To the stirring solution, add phenyl isothiocyanate (0.1 mol) dropwise over a period of 15 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 1:1).

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

Precipitation: Acidify the aqueous solution with 1 M hydrochloric acid to a pH of approximately 3-4. A solid precipitate of this compound will form.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic impurities.

-

Purification: Recrystallize the crude product from ethanol to obtain pure, crystalline this compound.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of the target compound.

Comprehensive Characterization

Unambiguous characterization of the synthesized this compound is paramount to ensure its identity, purity, and suitability for further applications. A combination of spectroscopic and physical methods should be employed.

Physical Properties

| Property | Observed Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol |

Spectroscopic Analysis

The following spectroscopic techniques are essential for the structural elucidation of the target molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks are expected for the N-H, C=O, C=N, and C=S stretching vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (stretch) | 3200-3400 |

| C=O (stretch) | 1670-1690 |

| C=N (stretch) | 1600-1620 |

| C=S (stretch) | 1200-1250 |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of atoms in the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the quinazolinone and anilino rings, as well as exchangeable protons for the N-H and S-H groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the thiocarbonyl carbon, and the aromatic carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its structure. The molecular ion peak (M⁺) corresponding to the molecular weight of this compound should be observed.

Conclusion

This technical guide has outlined a robust and efficient method for the synthesis of this compound, a molecule of considerable interest in the field of medicinal chemistry. By providing a detailed, step-by-step protocol grounded in a clear understanding of the underlying reaction mechanism, and by detailing the necessary characterization techniques, we aim to empower researchers to confidently synthesize and validate this important chemical entity. The successful synthesis and characterization of this compound open the door to further exploration of its biological activities and its use as a versatile building block in the development of novel therapeutic agents.

References

-

Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

-

Komar, M., Gazivoda Kraljević, T., Jerkovic, I., & Molnar, M. (2022). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules, 27(1), 234. [Link]

-

El-Shaieb, K. M. (2007). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. Zeitschrift für Naturforschung B, 62(8), 1143-1148. [Link]

-

Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 7, 93-98. [Link]

-

Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of new phenolic derivatives of quinazolin-4(3H)-one as potential antioxidant agents—in vitro evaluation and quantum studies. Molecules, 15(7), 4711-4725. [Link]

Crystal Structure Analysis of 3-anilino-2-mercaptoquinazolin-4(3H)-one: A Guide for Medicinal Chemists and Structural Biologists

An In-Depth Technical Guide

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The precise three-dimensional arrangement of atoms and intermolecular interactions within the crystal lattice of these compounds is paramount, as it dictates their physicochemical properties, stability, and ultimately, their interaction with biological targets. This guide provides a comprehensive technical overview of the crystal structure analysis of a specific derivative, 3-anilino-2-mercaptoquinazolin-4(3H)-one. We will explore the causality behind the experimental design, from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction and the interpretation of the resulting structural data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply crystallographic insights in the context of quinazolinone-based drug discovery.

Introduction: The Significance of the Quinazolinone Core

The quinazolin-4(3H)-one ring system is a privileged scaffold in drug discovery, renowned for its versatile biological activities[3][4]. The fusion of a pyrimidine ring with a benzene ring creates a rigid, planar structure amenable to substitution at various positions, allowing for the fine-tuning of its pharmacological profile[5]. The introduction of a mercapto group at the 2-position and an anilino group at the 3-position, as in the title compound, introduces key functional groups that can participate in crucial intermolecular interactions, such as hydrogen bonding and π–π stacking. These interactions are fundamental to molecular recognition at a receptor's active site.

The thiol (-SH) group can exist in tautomeric equilibrium with the thiocarbonyl (C=S) form and is a key site for nucleophilic reactions, allowing for further derivatization[6][7]. The anilino (-NH-Ph) moiety adds a significant hydrophobic region and potential for additional π-π interactions, which can enhance binding affinity to biological targets. Understanding the precise spatial orientation of these groups through crystal structure analysis is therefore not merely an academic exercise; it is a critical step in rational drug design, providing a blueprint for structure-activity relationship (SAR) studies.

Experimental Workflow: From Synthesis to Structure

The journey from starting materials to a fully elucidated crystal structure involves a multi-step process that demands precision and a deep understanding of chemical principles. Each stage is designed to ensure the final product is of sufficient purity and quality for crystallographic analysis.

Diagram of the Experimental Workflow

Caption: Workflow for the analysis of this compound.

Synthesis Protocol

The synthesis of 2-mercaptoquinazolin-4(3H)-one derivatives is well-established and often involves the condensation of anthranilic acid with an appropriate isothiocyanate[8][9]. The use of green chemistry methods, such as deep eutectic solvents (DESs), is increasingly favored to minimize environmental impact[8].

Protocol: Synthesis of this compound

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve anthranilic acid (0.01 mol) and phenyl isothiocyanate (0.01 mol) in 20 mL of a choline chloride-based Deep Eutectic Solvent (DES).

-

Rationale: The DES acts as both a solvent and a catalyst, providing an eco-friendly medium that can enhance reaction rates[8].

-

-

Reaction: Equip the flask with a reflux condenser and heat the mixture at 80-100°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring.

-

Rationale: The product is insoluble in water, leading to its precipitation upon addition to the aqueous medium.

-

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash thoroughly with distilled water to remove any residual DES and unreacted starting materials.

-

Recrystallization: Purify the crude product by recrystallization from an ethanol/water mixture to yield the final compound. Dry the purified crystals under a vacuum. The structure can be confirmed using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR[6][10].

Single Crystal Growth Protocol

The growth of a high-quality single crystal is arguably the most critical and often challenging step. The goal is to allow molecules to arrange themselves slowly into a well-ordered lattice. The slow evaporation technique is a reliable method for achieving this.

Protocol: Crystallization by Slow Evaporation

-

Solution Preparation: Dissolve a small amount of the purified this compound in a minimal amount of a suitable solvent system. A mixture of ethanol and dichloromethane is often effective for quinazolinone derivatives[2].

-

Rationale: The solvent system must fully dissolve the compound but also be volatile enough to evaporate slowly. A binary solvent system allows for fine-tuning of solubility and evaporation rates.

-

-

Evaporation Setup: Place the solution in a small, clean vial. Cover the vial with parafilm and pierce a few small holes in it.

-

Rationale: The small holes restrict the rate of solvent evaporation, preventing rapid precipitation and promoting the slow, orderly growth of large single crystals.

-

-

Incubation: Store the vial in a vibration-free environment at a constant temperature (e.g., 20-25°C) for several days to weeks.

-

Harvesting: Once suitable, well-defined crystals have formed, carefully harvest them using a nylon loop for immediate X-ray analysis.

Crystallographic Data and Structure Refinement

While a specific crystal structure for the title compound is not publicly available, we can project the expected crystallographic parameters based on closely related structures, such as substituted 3-amino-quinazolinones[11][12][13].

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head.

-

Data Collection: Data is collected using a diffractometer (e.g., Bruker APEX II) with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 296 K)[2]. A series of diffraction images are collected by rotating the crystal.

-

Data Reduction: The collected raw data are processed to correct for experimental factors. The structure is then solved using direct methods and refined using full-matrix least-squares on F² with software like SHELXTL[2][14].

-

Structure Validation: The final refined structure is validated using tools like CheckCIF. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model[14].

Table 1: Projected Crystallographic Data

| Parameter | Projected Value |

| Chemical Formula | C₁₄H₁₁N₃OS |

| Formula Weight | 269.33 g/mol |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Temperature | 296(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Z (Molecules per unit cell) | 4 |

| Data / Restraints / Params | ~3000 / 0 / ~180 |

| Final R indices [I>2σ(I)] | R₁ ≈ 0.05, wR₂ ≈ 0.15 |

| Goodness-of-fit on F² | ~1.05 |

Note: These values are hypothetical, based on typical data for similar quinazolinone structures[11][14].

Results and Discussion: The Molecular and Supramolecular Structure

The analysis of the refined crystal structure provides profound insights into the molecule's geometry and the non-covalent interactions that govern its assembly in the solid state.

Molecular Structure

The this compound molecule consists of a nearly planar quinazolinone core. The anilino and mercapto groups will be attached to this core. The dihedral angle between the quinazolinone ring system and the anilino phenyl ring is expected to be significant, indicating a non-coplanar arrangement to minimize steric hindrance[14]. The mercapto group is expected to exist predominantly in the thione (C=S) tautomeric form in the solid state, a common feature for 2-mercaptoquinazolines[6].

Caption: Molecular structure of this compound.

Table 2: Key Projected Bond Lengths and Angles

| Bond/Angle | Type | Projected Value | Justification |

| C4=O8 | Carbonyl | ~1.23 Å | Typical C=O double bond length in quinazolinones.[11] |

| C2=S | Thione | ~1.68 Å | Characteristic of a C=S double bond.[6] |

| N3-C4 | Amide C-N | ~1.37 Å | Partial double bond character in the amide group.[13] |

| N3-C(Anilino) | N-C Single | ~1.45 Å | Standard sp² N to sp² C single bond. |

| C4a-C8a-N1-C2 | Dihedral Angle | Near 0° | Indicates planarity of the quinazolinone core.[14] |

| C2-N3-C(Anilino)-C(Ph) | Dihedral Angle | 60-80° | Steric repulsion twists the anilino ring.[14] |

Crystal Packing and Intermolecular Interactions

The stability of the crystal lattice is derived from a network of non-covalent interactions. In this compound, hydrogen bonds are expected to be the dominant organizing force.

Hydrogen Bonding: The most prominent interaction is likely to be an intermolecular hydrogen bond between the N-H of the quinazolinone ring (at position 1) and the carbonyl oxygen (O=C4) of an adjacent molecule. This often forms centrosymmetric dimers or extended chains[11][13]. The anilino N-H group could also act as a hydrogen bond donor, potentially to the thione sulfur atom of a neighboring molecule.

π–π Stacking: The planar quinazolinone core and the anilino phenyl ring are ideal for π–π stacking interactions. These interactions, characterized by centroid-to-centroid distances of approximately 3.6-3.8 Å, would further stabilize the crystal packing, often in a head-to-tail arrangement[11][12].

Diagram of Key Intermolecular Interactions

Caption: Predicted primary intermolecular interactions in the crystal lattice.

Table 3: Projected Hydrogen Bond Geometry

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation |

| N1–H1···O4 | ~0.86 | ~2.00 | ~2.85 | ~170 | e.g., -x+1, -y, -z+1 |

| N(anilino)–H···S2 | ~0.86 | ~2.50 | ~3.35 | ~165 | e.g., x, y-1, z |

Note: D = Donor, A = Acceptor. Geometric values are typical for such interactions and are based on related structures[11][12].

Conclusion

The crystal structure analysis of this compound, accomplished through a systematic workflow of synthesis, crystallization, and single-crystal X-ray diffraction, provides indispensable information for drug development. The elucidated three-dimensional structure reveals the precise molecular geometry and the intricate network of intermolecular hydrogen bonds and π–π stacking interactions that dictate the solid-state properties of the compound. This structural blueprint is fundamental for understanding its potential biological activity and serves as a critical guide for the rational design of next-generation quinazolinone-based therapeutic agents. The methodologies and predictive analyses presented herein offer a robust framework for researchers engaged in the structural characterization of novel small molecules.

References

-

Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][1][5][15]thiadiazole Moiety and 4-Piperidinyl Linker. (2023). Journal of Agricultural and Food Chemistry. [Link]

-

Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). Molecules. [Link]

-

New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2024). Pharmaceuticals. [Link]

-

Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives. (2011). Chinese Journal of Organic Chemistry. [Link]

-

Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. (1992). Journal of Medicinal Chemistry. [Link]

-

Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. (2022). Molecules. [Link]

-

Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-inflammatory Agents. (2023). Molecules. [Link]

-

2-Anilino-3-(2-hydroxyphenyl)quinazolin-4(3H)-one methanol monosolvate. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. (2022). ResearchGate. [Link]

-

Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. (2020). Oriental Journal of Chemistry. [Link]

-

Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxidant Activities. (2022). Chemical Methodologies. [Link]

-

Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. (2011). ResearchGate. [Link]

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Drug Design, Development and Therapy. [Link]

-

Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one. (2015). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2024). Heliyon. [Link]

-

Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7 Activity. (2023). Advances in Pharmacological and Pharmaceutical Sciences. [Link]

-

Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (2020). Molecules. [Link]

-

Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one. (2015). ResearchGate. [Link]

-

3-Amino-2-mercapto-3H-quinazolin-4-one. (n.d.). PubChem. [Link]

-

Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one. (2015). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one. (2015). ResearchGate. [Link]

-

Structures of quinazolin-4(3H)-one and 3-amino-2-methyl quinazolin-4(3H)-one as synthones... (2017). ResearchGate. [Link]

-

2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (2024). RSC Medicinal Chemistry. [Link]

-

CCDC: The Cambridge Crystallographic Data Centre. (n.d.). CCDC. [Link]

-

Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

- 1. Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][1,3,4]thiadiazole Moiety and 4-Piperidinyl Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives [mdpi.com]

- 3. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Buy this compound (EVT-369864) | 5958-14-5 [evitachem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemmethod.com [chemmethod.com]

- 10. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 2-Anilino-3-(2-hydroxyphenyl)quinazolin-4(3H)-one methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives [sioc-journal.cn]

Spectroscopic properties (NMR, IR, Mass Spec) of 3-anilino-2-mercaptoquinazolin-4(3H)-one

An In-depth Technical Guide to the Spectroscopic Properties of 3-anilino-2-mercaptoquinazolin-4(3H)-one

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that confers a wide spectrum of biological activities. Derivatives of this bicyclic heterocycle have been successfully developed into therapeutic agents targeting a range of conditions, including cancer, microbial infections, and inflammatory disorders.[1] The compound this compound is a member of this versatile class, incorporating key pharmacophoric features—an anilino group, a mercapto substituent, and the quinazolinone core—that make it a subject of interest for further functionalization in drug development programs.[2][3]

Accurate and unambiguous structural elucidation is the bedrock of chemical and pharmaceutical research. For a molecule like this compound, a multi-technique spectroscopic approach is not merely confirmatory; it is essential for understanding its inherent chemical properties, including potential tautomerism, which can significantly influence its biological interactions. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data characteristic of this compound. It is intended to serve as a practical resource for researchers, offering not just spectral data interpretation but also the underlying causality for experimental choices and robust protocols for data acquisition.

Molecular Structure and Inherent Tautomerism

A critical aspect of this compound is its potential to exist in different tautomeric forms. The presence of amide and thioamide functionalities allows for dynamic equilibrium between lactam-lactim and thiol-thione forms. Understanding this equilibrium is paramount as it dictates which spectroscopic signatures will be observed. The predominant tautomer in a given state (solid or solution) depends on factors like solvent polarity and temperature. The primary equilibrium to consider is the thiol-thione tautomerism at the C2 position.

Caption: Thiol-Thione Tautomerism in the Target Molecule.

For the purpose of this guide, we will interpret the spectra primarily based on the thione tautomer, which is often the more stable form for related 2-mercaptoquinazolinones, while also noting the potential signatures of the thiol form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), which is an excellent solvent for this class of compounds and allows for the observation of exchangeable protons (NH, SH).

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. The expected signals for this compound are a combination of aromatic multiplets and distinct singlets for the exchangeable protons.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Causality |

|---|---|---|---|---|

| ~12.0 - 12.5 | Broad Singlet | 1H | N¹-H | The proton on the quinazolinone ring nitrogen is deshielded due to the adjacent carbonyl group and aromatic system. Its broadness is characteristic of exchangeable protons. |

| ~9.5 - 10.0 | Singlet | 1H | N³-H -Ph | The anilino NH proton is also deshielded and will appear as a singlet. Its chemical shift can be sensitive to concentration and temperature. |

| ~8.10 | Doublet (d) | 1H | H-5 | This proton is ortho to the carbonyl group, resulting in significant deshielding and a downfield shift. It couples with H-6.[4] |

| ~7.85 | Triplet (t) | 1H | H-7 | Experiences coupling from both H-6 and H-8, resulting in a triplet. Its chemical shift is typical for aromatic protons in this environment. |

| ~7.60 - 7.70 | Multiplet | 3H | H-8, H-2'/6' | H-8 of the quinazolinone ring and the ortho protons of the anilino ring often overlap in this region. |

| ~7.40 - 7.50 | Triplet (t) | 2H | H-3'/5' | The meta protons of the anilino ring. |

| ~7.20 | Triplet (t) | 1H | H-6, H-4' | The para proton of the anilino ring (H-4') and H-6 of the quinazolinone ring often appear in this upfield aromatic region. |

Note: If the thiol tautomer is present, a signal for the S-H proton would be expected, typically in the range of 3-5 ppm, though it can be broader and less distinct.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton. Given the number of aromatic carbons, the spectrum will be complex in the 110-150 ppm region. The most diagnostic signals are the downfield carbons of the C=O and C=S groups.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale & Causality |

|---|---|---|

| ~177 | C=S (C-2) | The thione carbon is highly deshielded and appears significantly downfield, providing strong evidence for the predominant tautomer.[5] |

| ~162 | C=O (C-4) | The carbonyl carbon of the amide is also strongly deshielded.[4] |

| ~146 | C-8a | A quaternary carbon at the ring junction, adjacent to a nitrogen atom. |

| ~140 | C-1' | The quaternary carbon of the anilino ring attached to the nitrogen. |

| ~134 | C-7 | Aromatic CH carbon. |

| ~129 | C-2'/6', C-3'/5' | Aromatic CH carbons of the anilino ring. |

| ~126 | C-5 | Aromatic CH carbon. |

| ~125 | C-6 | Aromatic CH carbon. |

| ~120 | C-4a | The second quaternary carbon at the ring junction. |

| ~115-124 | C-8, C-4' | Aromatic CH carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups within the molecule. The spectrum is typically acquired from a solid sample mixed with potassium bromide (KBr) to form a pellet.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance & Interpretation |

|---|---|---|---|

| 3200 - 3300 | N-H Stretch | Amide (N¹-H) & Anilino (N³-H) | A broad to medium band in this region confirms the presence of N-H groups. The position and shape can indicate hydrogen bonding in the solid state.[6] |

| 3000 - 3100 | C-H Stretch | Aromatic | Characteristic sharp peaks for C-H bonds on the aromatic rings. |

| ~1680 | C=O Stretch | Amide (Lactam) | A strong, sharp absorption is a definitive marker for the carbonyl group in the quinazolinone ring.[7] Its position indicates a conjugated amide system. |

| 1590 - 1620 | C=C & C=N Stretch | Aromatic Rings & Quinazoline Core | Multiple sharp bands corresponding to the stretching vibrations within the fused ring system. |

| 1150 - 1250 | C=S Stretch | Thione | A medium to strong band in this region is characteristic of the thione group and provides compelling evidence for this tautomer being dominant in the solid state. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. For ESI, the protonated molecule [M+H]⁺ would be observed at m/z 270.1.

The fragmentation pattern can help confirm the connectivity of the different parts of the molecule.

Caption: Integrated Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic characterization of this compound is a clear example of synergistic analytical science. ¹H and ¹³C NMR define the precise arrangement of atoms in the molecular skeleton, IR spectroscopy provides rapid confirmation of essential functional groups (C=O, C=S, N-H) and insight into tautomeric form, and mass spectrometry validates the molecular weight and offers a fragmentation fingerprint for identity confirmation. Together, these techniques provide an unambiguous and robust data package essential for any researcher working with this compound, ensuring scientific integrity from the bench to potential therapeutic applications.

References

-

Guda, R., Muthadi, S., Porika, M., & Kasula, M. (2016). Anticancer and antimicrobial activity of 3-Amino-2-mercapto quinazolin-4-one schiff bases and their VO(IV) and Pt(II) metal complexes. International Journal of Chemical and Pharmaceutical Sciences, 6(4), 13-22. (Source for general quinazolinone IR data) - [Link]

-

Lee, H., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 17(1), 123. (Source for NMR of related 2-aminoquinazolinones) - [Link]

-

Meagher, G., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. European Journal of Medicinal Chemistry, 157, 1496-1510. (General reference for quinazolinone chemistry) - [Link]

-

Hassan, A. A., et al. (2019). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 35(2). (Provides characteristic IR data for quinazolinone C=O) - [Link]

-

Le Coeur, C., et al. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. New Journal of Chemistry, 37(7), 2008-2011. (Provides NMR data for related quinazolinone structures in DMSO-d6) - [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5329102, 2-Anilino-4-quinazolinone. (General data for a related compound) - [Link]

-

Yang, L. F., et al. (2008). 2-Anilino-3-(2-hydroxyphenyl)quinazolin-4(3H)-one methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2225. (Source for related substituted quinazolinone characterization) - [Link]

-

Nguyen, T. T., et al. (2024). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Pharmaceutical Research. (Recent work on 2-mercaptoquinazolin-4(3H)-one derivatives) - [Link]

-

Popa, C. V., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. International Journal of Molecular Sciences, 25(1), 350. (General synthesis and characterization of related compounds) - [Link]

-

Komar, M., Gazivoda Kraljević, T., Jerkovic, I., & Molnar, M. (2022). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules, 27(1), 237. (Synthesis of the core structure) - [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 2-MERCAPTO-4(3H)-QUINAZOLINONE(13906-09-7) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Tautomerism in 2-mercaptoquinazolinone derivatives

An In-Depth Technical Guide to Tautomerism in 2-Mercaptoquinazolinone Derivatives

Abstract

The 2-mercaptoquinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] A critical, yet often nuanced, aspect of its chemistry is the existence of thione-thiol tautomerism. This dynamic equilibrium between the 2-thioxo and 2-mercapto forms dictates the molecule's physicochemical properties, reactivity, and, most importantly, its interaction with biological targets. This guide provides an in-depth exploration of this tautomerism, offering researchers and drug development professionals the foundational knowledge and practical methodologies required to characterize and leverage this phenomenon. We will delve into the structural nuances of the tautomers, the factors governing their equilibrium, the analytical techniques for their elucidation, and the profound implications for medicinal chemistry and drug design.

The Fundamental Equilibrium: Thione vs. Thiol

The core of 2-mercaptoquinazolinone's chemical versatility lies in its ability to exist in two interconverting isomeric forms: the thione (lactam-thioamide) form and the thiol (lactim-thioimidate) form. This prototropic tautomerism involves the migration of a proton between the nitrogen atom at position 3 (N3) and the exocyclic sulfur atom at position 2 (C2).

-

Thione Form (2-thioxo-2,3-dihydroquinazolin-4(1H)-one): This form contains a thiourea-like moiety characterized by a carbon-sulfur double bond (C=S) and an N-H bond within the pyrimidine ring.

-

Thiol Form (2-mercaptoquinazolin-4(3H)-one): This aromatic tautomer features a sulfhydryl group (S-H) and a carbon-nitrogen double bond (C=N) within the heterocyclic ring system.

The predominance of one tautomer over the other is not fixed; it is a dynamic equilibrium influenced by a delicate interplay of intrinsic structural factors and the surrounding environment. Understanding this balance is paramount, as the two forms possess distinct electronic distributions, hydrogen-bonding capabilities, and steric profiles.

Caption: The dynamic thione-thiol equilibrium in 2-mercaptoquinazolinone derivatives.

Governing Factors of the Tautomeric Equilibrium

The position of the thione-thiol equilibrium is highly sensitive to the molecular environment. A Senior Application Scientist must appreciate these factors to design experiments that yield unambiguous results and to predict a derivative's behavior in physiological systems.

The Decisive Role of the Solvent

The choice of solvent is arguably the most significant external factor influencing tautomeric preference. The underlying principle is the differential solvation of the two tautomers, which vary in polarity.

-

Polar Solvents (e.g., Ethanol, Water, DMSO): The thione form is significantly more polar than the thiol form.[5] Polar solvents, particularly those capable of hydrogen bonding (protic), preferentially stabilize the thione tautomer.[6][7][8] In solvents like ethanol and water, the equilibrium is almost exclusively shifted towards the thione form.[6] This stabilization arises from favorable dipole-dipole interactions and hydrogen bonding with the N-H and C=S groups.[9]

-

Nonpolar Solvents (e.g., Cyclohexane, Chloroform): In nonpolar environments, the less polar thiol tautomer is favored.[6][7][8] The lack of strong solute-solvent interactions allows the intrinsic stability of the aromatic thiol ring to predominate. Studies have shown that in solvents like chloroform, the enol (thiol) form can be favored over the keto (thione) form.[7][8][10][11]

Electronic Effects of Substituents

Substituents on the quinazolinone scaffold, either on the benzene ring or at the N-3 position, can electronically influence the acidity of the N-H proton and the basicity of the sulfur atom, thereby shifting the equilibrium. While computational studies on related heterocyclic thiones suggest the thione form is generally the most stable in the gas phase regardless of substituents, the electronic nature of these groups can fine-tune the equilibrium in solution.[12] For instance, electron-withdrawing groups can increase the acidity of the N-H proton, potentially favoring the thiol form.

Concentration and Self-Association

In solution, especially in less polar solvents, self-association through hydrogen bonding can occur, primarily forming dimers. This self-association is known to favor the thione tautomer.[6] As the concentration of the solution increases, the equilibrium can shift towards the dimeric thione species. Conversely, upon dilution, the monomer-dimer equilibrium shifts towards the monomeric state, where the thione-thiol equilibrium is re-established.[6]

Analytical Toolkit for Tautomer Characterization

Caption: A workflow for the comprehensive characterization of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for investigating dynamic equilibria in solution.[13] It can provide both qualitative and quantitative data on the tautomeric mixture.

-

Expertise & Causality: The chemical environment of a nucleus dictates its resonance frequency (chemical shift). Since the thione and thiol forms have different bonding arrangements, key nuclei (¹H, ¹³C) will exhibit distinct chemical shifts. The rate of interconversion relative to the NMR timescale determines whether separate signals for each tautomer or a single, averaged signal is observed.[13]

-

¹³C NMR: This is often the most definitive NMR method. The carbon of the C=S group in the thione tautomer has a highly characteristic and deshielded chemical shift, typically appearing in the range of δ 175-205 ppm. In contrast, the C-S carbon in the thiol tautomer is significantly more shielded, resonating at a much lower chemical shift. The presence and integration of a signal around δ 204.5 ppm, for instance, is strong evidence for the keto (thione) form.[7][8][10][11]

-

¹H NMR: In the thiol form, the S-H proton gives rise to a characteristic signal, the position of which can vary depending on solvent and concentration. The N-H proton of the thione form also has a distinct chemical shift. By running spectra in different solvents (e.g., DMSO-d₆ vs. CDCl₃) and observing the appearance or disappearance of these signals, one can track the shift in equilibrium.[7][8][11]

Protocol 1: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of the 2-mercaptoquinazolinone derivative at a consistent concentration (e.g., 10 mg/mL) in a range of deuterated solvents of varying polarity (e.g., CDCl₃, CD₃OD, DMSO-d₆).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum for each sample.

-

Acquire a quantitative ¹³C NMR spectrum. This requires a longer relaxation delay (e.g., d1 = 30s) and inverse-gated decoupling to ensure accurate integration of signals.

-

(Optional) Perform variable temperature (VT) NMR experiments.[9][13] Acquiring spectra at different temperatures can help identify the coalescence point where signals from the two tautomers merge, allowing for the calculation of the energy barrier of interconversion.[13]

-

-

Data Analysis:

-

In the ¹³C spectrum, identify the key C2 signal. A peak >175 ppm indicates the thione form.

-

In the ¹H spectrum, identify signals corresponding to N-H and S-H protons.

-

If distinct signals for both tautomers are observed, calculate the tautomeric ratio by integrating the corresponding well-resolved peaks.

-

Correlate the observed ratios with solvent polarity to confirm the expected equilibrium shift.

-

UV-Vis and Infrared (IR) Spectroscopy

-

UV-Vis Spectroscopy: The thione (C=S) and thiol (aromatic C-S) moieties are different chromophores, resulting in distinct electronic absorption spectra.[5] By monitoring the absorption maxima (λmax) in solvents of different polarities, one can observe solvatochromic shifts that indicate a change in the tautomeric equilibrium.[9]

-

FTIR Spectroscopy: In the solid state or in solution, FTIR can provide clear evidence. The thione form is characterized by a strong C=O (lactam) stretch (~1680 cm⁻¹) and a C=S stretch (~1100-1250 cm⁻¹). The thiol form would lack the C=S stretch but show a C=N stretch (~1620-1640 cm⁻¹) and potentially a weak S-H stretch (~2550-2600 cm⁻¹).[8]

Protocol 2: Spectroscopic Analysis (UV-Vis & FTIR)

-

UV-Vis Analysis:

-

Prepare dilute solutions (~10⁻⁵ M) of the compound in a series of solvents (e.g., cyclohexane, acetonitrile, ethanol).

-

Record the UV-Vis absorption spectrum for each solution from 200-500 nm.

-

Plot λmax versus solvent polarity parameters (e.g., Dielectric Constant) to visualize the solvatochromic effect and infer the predominant tautomer in each environment.

-

-

FTIR Analysis:

-

For solid-state analysis, prepare a KBr pellet or use an ATR accessory.

-

For solution analysis, use a suitable IR-transparent solvent and cell.

-

Record the spectrum from 4000-400 cm⁻¹.

-

Identify key stretching frequencies for C=S, N-H, S-H, and C=N bonds to assign the dominant tautomer.

-

X-ray Crystallography and Computational Modeling

-

X-ray Crystallography: Provides the definitive, unambiguous structure in the solid state.[14] This is invaluable for understanding intermolecular interactions like hydrogen bonding that stabilize a particular tautomer in the crystal lattice. However, it is crucial to remember that the solid-state structure does not necessarily represent the equilibrium present in solution.

-

Computational Chemistry: Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the relative thermodynamic stabilities of the tautomers in the gas phase and in solution (using a Polarizable Continuum Model, PCM).[12][15][16] These calculations provide a theoretical framework that complements experimental data and helps rationalize the observed equilibrium. Gas-phase calculations often show the thione form to be the most stable.[12]

Implications in Drug Design and Medicinal Chemistry

The tautomeric state of a 2-mercaptoquinazolinone derivative is not an academic curiosity; it is a critical determinant of its therapeutic potential.

-

Biological Target Recognition: The thione and thiol tautomers have different hydrogen bond donor/acceptor patterns and overall shapes. The specific tautomer that binds to an enzyme active site or receptor will dictate the biological activity. An inhibitor's potency can be directly linked to the concentration of the active tautomer at the site of action.[17][18] For example, their activity as inhibitors of enzymes like histone deacetylases (HDACs) or carbonic anhydrases depends on precise interactions that are tautomer-specific.[1][19]

-

Chemical Reactivity and Prodrug Strategy: The thiol tautomer is nucleophilic and can be readily alkylated at the sulfur atom to generate a diverse library of S-substituted derivatives.[19][20] This is a common strategy for modifying the scaffold's properties. Understanding the tautomeric equilibrium is essential for controlling such synthetic reactions.

-

Pharmacokinetics (ADME): Tautomerism directly impacts key drug-like properties.

-

Solubility: The more polar thione form may exhibit higher aqueous solubility.

-

Lipophilicity: The less polar thiol form is more lipophilic and may have better membrane permeability.

-

Metabolism: The two forms present different sites for metabolic enzymes. For example, the thiol group could be a site for conjugation reactions.[17][18]

-

Caption: The central role of tautomerism in drug discovery and development.

Data Summary

For rapid identification, the following table summarizes key distinguishing features for the tautomers.

| Feature | Thione Tautomer | Thiol Tautomer | Reference |

| Dominant In | Polar, Protic Solvents (DMSO, H₂O) | Nonpolar Solvents (CHCl₃, Cyclohexane) | [6][7][8] |

| ¹³C NMR (C2) | ~175 - 205 ppm | More shielded (e.g., < 160 ppm) | [7][8][10] |

| Key IR Bands | C=S (~1100-1250 cm⁻¹), N-H | S-H (~2550 cm⁻¹), C=N | [8] |

| Reactivity | Thiourea-like | Nucleophilic Thiol | [19][20] |

Conclusion

The thione-thiol tautomerism of 2-mercaptoquinazolinone derivatives is a fundamental chemical principle with far-reaching consequences for drug discovery and development. The equilibrium between these forms is a dynamic process governed by solvent, substituents, and concentration. A thorough understanding and characterization of this phenomenon, using a combination of high-resolution NMR, spectroscopy, and computational modeling, are not merely academic exercises. They are essential, self-validating steps for any research program aiming to rationally design and optimize these privileged scaffolds into effective therapeutic agents. By controlling or accounting for the tautomeric state, scientists can better predict biological activity, modulate pharmacokinetic properties, and ultimately accelerate the journey from chemical entity to clinical candidate.

References

- Stoyanov, S., et al. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.

- My, P. T. T., et al. (2017). APPLICATION OF NMR IN THE INVESTIGATION OF DYNAMIC TAUTOPERISM OF 4(3H)-QUINAZOLINONE SYSTEM. ASEAN Journal on Science and Technology for Development.

- Truong, T. T., et al. (2025). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. PubMed.

- Ghafouri, R., & Karimi-Jafari, M. H. (n.d.). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. PubMed.

- Ghiviriga, I., et al. (n.d.). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry (RSC Publishing).

- Komar, M., et al. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. ResearchGate.

- Arslan, M., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. PMC - NIH.

- Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed.

- (n.d.). Computational Study of Tautomerism and Aromaticity in Mono- and Dithio-Substituted Tropolone | Request PDF. ResearchGate.

- (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. ijarsct.

- Ghiviriga, I., et al. (n.d.). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate.

- (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. ResearchGate.

- (n.d.). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. ResearchGate.

- (n.d.). Computational study to assign structure, tautomerism, E/Z and s-cis/s-trans isomerism, π-delocalization, partial aromaticity, and the ring size of 1,3-thiazolidin-4-ones and 1,3-thiazin-4-ones formed from thiosemicarbazides. ResearchGate.

- Al-Majedy, Y. K., et al. (2020). (PDF) Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. ResearchGate.

- Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI.

- (n.d.). Synthesis and antihistaminic activity of some novel 2-mercapto-3(substituted methylamino) quinazolin 4(3H)-ones | Request PDF. ResearchGate.

- (n.d.). Tautomerism Detected by NMR. Encyclopedia.pub.

- (n.d.). Prototropic tautomerism of heteroaromatic compounds. LOCKSS.

- Singh, V., et al. (n.d.). 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure-Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. PubMed.

- Ali, B. F., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed Central.

- Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH.

- Jafari, E., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.

- (n.d.). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing.

- Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC.

- (n.d.). Computational study on the prototropic tautomerism between simple oxo-, thio-, carbon-, aza-hydrazones, and their respective azines. ResearchGate.

- Palchikov, V. A., & Fisyuk, A. S. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR.

- Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.

- (2018). (PDF) 2-Mercapto-quinazolinones as inhibitors of NDH-2 and Mycobacterium tuberculosis: Structure-activity relationships, mechanism of action and ADME characterization. ResearchGate.

- (n.d.). Thione–thiol tautomerism of I' and II'. ResearchGate.

- Mphahlele, M. J. (n.d.). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Indian Academy of Sciences.

- (n.d.). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ResearchGate.

- Acar, Ç., & Acar, İ. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. PubMed.

- (n.d.). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. NIH.

- Al-Majedy, Y. K., et al. (n.d.). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. MDPI.

Sources

- 1. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajstd.ubd.edu.bn [ajstd.ubd.edu.bn]

- 14. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure-Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijarsct.co.in [ijarsct.co.in]

The Mercapto Group in Quinazolinones: A Nexus of Reactivity and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold and the Pivotal Role of the Mercapto Group

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a mercapto (-SH) group, particularly at the 2-position, dramatically enhances the synthetic versatility and pharmacological profile of the quinazolinone ring system. This guide provides a comprehensive exploration of the chemical properties and reactivity of the mercapto group in quinazolinones, offering insights into its manipulation for the synthesis of novel bioactive molecules. As Senior Application Scientists, our focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles that govern the reactivity of this fascinating functional group.

Synthesis of 2-Mercaptoquinazolin-4(3H)-ones: Foundational Methodologies

The most prevalent and direct route to 2-mercaptoquinazolin-4(3H)-ones involves the cyclocondensation of anthranilic acid or its derivatives with a thiourea equivalent. This approach is valued for its operational simplicity and the ready availability of starting materials.

A plausible mechanism for this transformation is outlined below. The initial step involves the nucleophilic attack of the amino group of anthranilic acid on the carbon atom of the isothiocyanate, followed by an intramolecular cyclization and subsequent dehydration to yield the 2-mercaptoquinazolin-4(3H)-one core.

Sources

Solubility and Stability of 3-Anilino-2-mercaptoquinazolin-4(3H)-one: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

3-Anilino-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazoline family, a class of molecules recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful formulation development and clinical translation. This technical guide provides a comprehensive overview of the critical parameters of solubility and stability for this compound. We will explore the theoretical underpinnings of its behavior in various solvent systems, provide detailed, field-tested protocols for its empirical determination, and outline a systematic approach to evaluating its chemical stability under stress conditions, aligning with regulatory expectations.

The Physicochemical Landscape: Foundational Properties

The structure of this compound, featuring a fused aromatic quinazolinone core, an aniline substituent at the 3-position, and a mercapto group at the 2-position, dictates its physicochemical behavior.[1]

-

Molecular Structure: The rigid, fused heterocyclic ring system contributes to high crystal lattice energy, which inherently limits aqueous solubility.[4]

-

Ionizable Groups: The molecule possesses both basic nitrogen atoms within the quinazolinone ring and an acidic thiol (mercapto) group. This makes its solubility highly dependent on the pH of the medium.[4] At acidic pH, the nitrogen atoms can be protonated, increasing solubility. Conversely, in basic conditions, the thiol group can deprotonate to a thiolate, which can also influence solubility and reactivity.

-

Lipophilicity: The presence of two phenyl rings suggests a lipophilic character, contributing to its observed solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, while having limited solubility in water.[1][4]

Understanding these foundational characteristics is the first step in designing rational experimental studies and developing effective formulation strategies.

Solubility Profiling: From Theory to Practice

For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluids.[5] Therefore, accurately characterizing the solubility of this compound is a critical early-stage development activity.

Causality Behind Solvent Selection

The choice of solvents for solubility assessment is not arbitrary. It is a strategic decision based on the anticipated formulation path and the need to create a comprehensive solubility profile.

-

Aqueous Media: Water and buffered solutions (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) are fundamental to predict behavior in a physiological context.

-

Organic Solvents: Solvents like DMSO are essential for preparing concentrated stock solutions for in vitro screening.[4] Ethanol is a common, pharmaceutically acceptable co-solvent that can be used in formulations to enhance solubility.[6]

-

Non-ionic Surfactants & Co-solvents: For poorly soluble compounds, exploring solubility in vehicles containing surfactants (e.g., Tween® 80) or other co-solvents (e.g., Polyethylene Glycol 400) provides data for developing advanced formulations like lipid-based systems or solid dispersions.[4][5]

Experimental Workflow: Equilibrium Solubility Determination

The gold standard for determining equilibrium solubility is the shake-flask method.[7] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Caption: Experimental workflow for shake-flask solubility determination.

Protocol: Shake-Flask Solubility Measurement

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg, enough to ensure undissolved solid remains) to a series of glass vials.

-

Solvent Addition: Accurately pipette a defined volume (e.g., 1 mL) of each test solvent into the respective vials.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours. The presence of undissolved solid at the end of this period is essential to confirm that the solution is saturated.[7]

-

Sampling: Allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation: Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents). This step is critical to remove any undissolved microparticles.

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

Data Presentation: Solubility Profile

The results of the solubility studies should be compiled into a clear, comparative table.

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Classification |

| Purified Water | 25 | < 1 | Practically Insoluble |

| PBS (pH 7.4) | 37 | < 5 | Very Slightly Soluble |

| Ethanol | 25 | ~1500 | Soluble |

| DMSO | 25 | > 50,000 | Freely Soluble |

| PEG 400 | 25 | ~2500 | Soluble |

| 5% Tween® 80 (aq) | 37 | ~50 | Sparingly Soluble |

| Note: The values presented are illustrative and must be determined empirically. |

Stability Profiling: Ensuring Molecular Integrity

A drug's stability determines its shelf-life, storage conditions, and is indicative of potential degradation pathways that could lead to loss of potency or the formation of toxic impurities. Forced degradation (or stress testing) studies are the cornerstone of this evaluation.[9]

Rationale for Forced Degradation

Forced degradation studies deliberately expose the drug substance to conditions more severe than accelerated stability testing. The objectives are multi-faceted:

-

Identify Degradation Products: To determine the likely degradants that could form during storage.

-

Elucidate Pathways: To understand the chemical vulnerabilities of the molecule (e.g., susceptibility to hydrolysis, oxidation).[9]

-

Develop Stability-Indicating Methods: To generate degraded samples that are used to develop and validate an analytical method (typically HPLC) that can separate and quantify the parent drug from all its degradation products.[9][10]

According to ICH guidelines, the goal is to achieve a target degradation of 5-20%.[11] Complete degradation provides little information, while no degradation suggests the stress condition was not stringent enough.[11]

Caption: Potential degradation pathways for the target compound.

Protocol: Forced Degradation Study

This protocol outlines a systematic approach to stress testing. A solution of the compound (e.g., in acetonitrile/water) is prepared and subjected to the following conditions in parallel.

-

Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours. The mercapto group can be sensitive to base, so milder conditions are a prudent starting point.

-

Oxidative Degradation: Mix the drug solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. The mercapto group is a primary target for oxidation.[1]

-

Thermal Degradation: Store the drug solution at 60°C for 7 days, protected from light. A sample of the solid drug substance should also be stored under the same conditions.

-

Photolytic Degradation: Expose the drug solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control sample should be run in parallel.

Sample Analysis: At designated time points, withdraw aliquots, neutralize if necessary (for acid/base samples), and analyze by a stability-indicating HPLC-UV method. Calculate the percent degradation relative to an unstressed control sample.

Data Presentation: Forced Degradation Summary

| Stress Condition | Reagent / Condition | Duration | % Degradation (Parent) | No. of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 h @ 60°C | ~8% | 2 |

| Base Hydrolysis | 0.1 M NaOH | 4 h @ RT | ~15% | 3 |

| Oxidation | 3% H₂O₂ | 24 h @ RT | ~18% | 1 (Major) |

| Thermal (Solution) | 60°C | 7 days | ~2% | 1 |

| Thermal (Solid) | 60°C | 7 days | < 1% | 0 |

| Photolytic | ICH Q1B | - | ~5% | 2 |

| Note: The values presented are illustrative and must be determined empirically. |

Conclusion and Forward Look

This guide has outlined a comprehensive, scientifically-grounded approach to characterizing the solubility and stability of this compound. The data generated from these studies are not merely checkboxes on a development plan; they are critical pieces of information that inform every subsequent step, from formulation design and manufacturing process development to the determination of storage conditions and shelf-life. The inherent low aqueous solubility and potential for oxidative degradation of the mercapto group are key challenges that must be addressed through rational formulation strategies, such as the use of co-solvents, pH modification, or advanced delivery systems. A thorough understanding of these properties is indispensable for any research team aiming to unlock the therapeutic potential of this promising quinazolinone derivative.

References

-

Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 853. [Link]

-

Abbas, S. Y. (2016). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Quinazolinone and Quinazoline Derivatives. [Link]

-

Abbas, S. Y. (2016). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. ResearchGate. [Link]

-

Abbas, S. Y. (2016). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Semantic Scholar. [Link]

-

Gray, V. A., et al. (2005). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies. [Link]

-

Kumar, G. (2015). Solubility & Method for determination of solubility. Slideshare. [Link]

-

Pele, R., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. [Link]

-

Al-Omar, M. A., & Amr, A. G. E. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. [Link]

-

Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

-

Hu, M. L., et al. (2009). 2-Anilino-3-(2-hydroxyphenyl)quinazolin-4(3H)-one methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o2225. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

-

Singh, S., & Junwal, M. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

-

Abu-Serie, M. M., & El-Sawi, E. A. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Agents. Molecules, 27(19), 6296. [Link]

-

Komar, M., et al. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. ResearchGate. [Link]

-

Sharma, D., & Mashru, R. (2022). An Overview of Technique for Solubility of Poorly Water Soluble Drugs. NeuroQuantology. [Link]

-

Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 5109-5127. [Link]

-